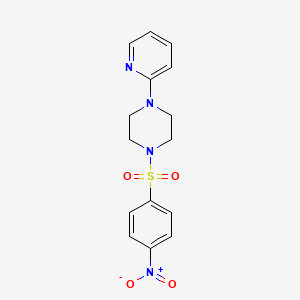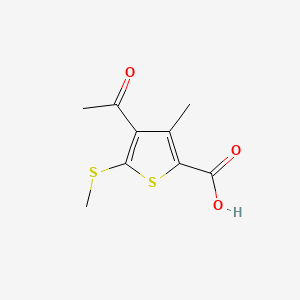
4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of acetyl, methyl, and methylthio groups attached to the thiophene ring, along with a carboxylic acid functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions ortho to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2-acetylthiophene: A thiophene derivative with an acetyl group at the 2-position.
3-methylthiophene: A thiophene derivative with a methyl group at the 3-position.
Uniqueness
4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S2/c1-4-6(5(2)10)9(13-3)14-7(4)8(11)12/h1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWQKVSPZZSZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557454.png)
![2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2557456.png)
![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)
![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)
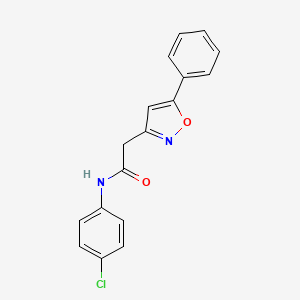

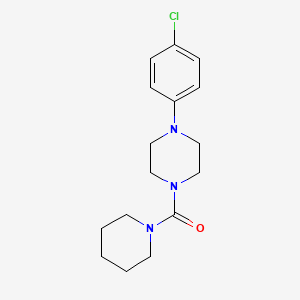
![N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2557470.png)
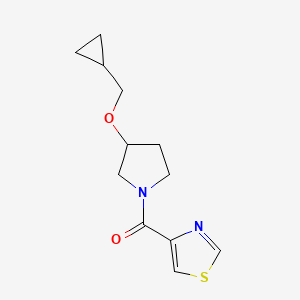
![2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}propanedinitrile](/img/structure/B2557474.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2557476.png)
